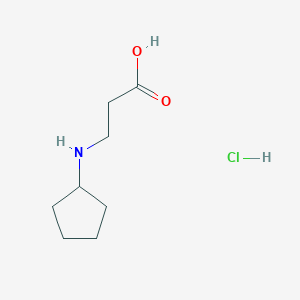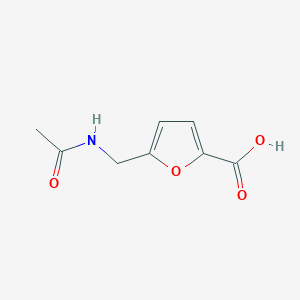amine CAS No. 1221722-79-7](/img/structure/B1520324.png)
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine
Übersicht
Beschreibung
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine (DBFMA) is an organofuran compound that has been studied for its potential applications in various scientific research fields. It has been used in a wide range of experiments, from biochemical studies to drug synthesis and development.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
A study by Senthamarai et al. (2018) introduces an efficient method for the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles. This method underscores the significance of N-methyl- and N-alkylamines in life science molecules and their regulatory activities, illustrating the broader applicability of amines in synthesizing complex organic compounds (Senthamarai et al., 2018).
Homogeneous Catalysis in Amine Synthesis
Li et al. (2016) review the preparation of amines via transition metal-catalyzed hydrosilylation, covering methodologies for reducing various nitrogen-containing groups. This comprehensive summary highlights the central role of amines in synthesizing drugs, biologically active molecules, and other important compounds, indicating the potential for developing novel amine compounds through catalyzed reactions (Li, Sortais, & Darcel, 2016).
Material Science Application
Soto-Cantu et al. (2012) discuss the synthesis and rapid characterization of amine-functionalized silica, demonstrating its utility in various applications and fundamental investigations. This work provides insights into convenient methods for synthesizing and characterizing research-grade materials, potentially including derivatives of "(4,5-Dibromofuran-2-yl)methylamine" (Soto-Cantu et al., 2012).
Biobased Amines for Polymer Synthesis
Froidevaux et al. (2016) present a review on the synthesis of biobased primary and secondary amines from various biomass resources and their application in material chemistry. This review highlights the growing interest in biobased monomers and polymers, such as polyamides and polyepoxydes, for use in automotive, aerospace, and health applications, suggesting a potential area where "(4,5-Dibromofuran-2-yl)methylamine" derivatives could find application (Froidevaux et al., 2016).
Biomass Conversion and Electrochemical Applications
Roylance and Choi (2016) explore the electrochemical reductive amination of 5-hydroxymethylfurfural (HMF), a biomass conversion intermediate, demonstrating an environmentally benign method for synthesizing amines. This research opens the door for utilizing electrochemical techniques to modify or functionalize compounds similar to "(4,5-Dibromofuran-2-yl)methylamine" for various applications (Roylance & Choi, 2016).
Eigenschaften
IUPAC Name |
1-(4,5-dibromofuran-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2NO/c1-9-3-4-2-5(7)6(8)10-4/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFJNNPAZHTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)


![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)



![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)

![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)
